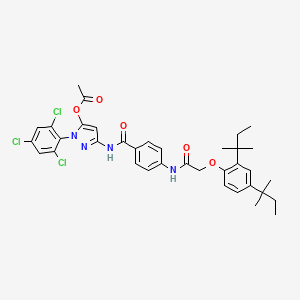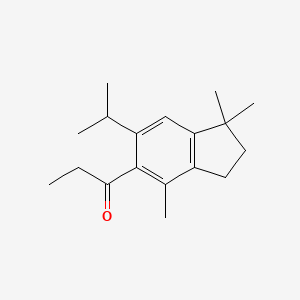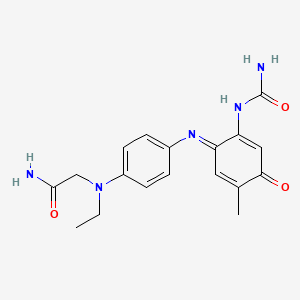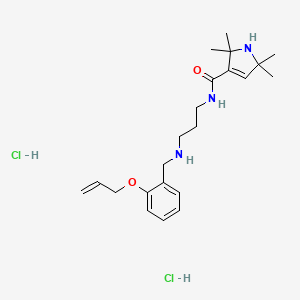
2-(Dimethylamino)-N-(3-methyl-5-isothiazolyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-N-(3-methyl-5-isothiazolyl)propionamide is a chemical compound with a complex structure that includes a dimethylamino group, an isothiazole ring, and a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N-(3-methyl-5-isothiazolyl)propionamide typically involves the reaction of 3-methyl-5-isothiazolylamine with dimethylaminoacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-N-(3-methyl-5-isothiazolyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isothiazolylpropionamides.
Scientific Research Applications
2-(Dimethylamino)-N-(3-methyl-5-isothiazolyl)propionamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-N-(3-methyl-5-isothiazolyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. In biological systems, it may modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 2-(methylamino)-1-(3-methyl-5-isothiazolyl)
- 2-Propenoic acid, 3-(3-methyl-5-isothiazolyl)
- 3-Azabicyclo[3.2.1]octan-8-amine, 3-(3-methyl-5-isothiazolyl)
Uniqueness
2-(Dimethylamino)-N-(3-methyl-5-isothiazolyl)propionamide is unique due to its specific structural features, such as the presence of both a dimethylamino group and an isothiazole ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
90768-63-1 |
|---|---|
Molecular Formula |
C9H15N3OS |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
2-(dimethylamino)-N-(3-methyl-1,2-thiazol-5-yl)propanamide |
InChI |
InChI=1S/C9H15N3OS/c1-6-5-8(14-11-6)10-9(13)7(2)12(3)4/h5,7H,1-4H3,(H,10,13) |
InChI Key |
QLXHAJKBJHPKGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C(C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















